

MI-773 tumor suppression apoptosis

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Compound Focus: MI-773

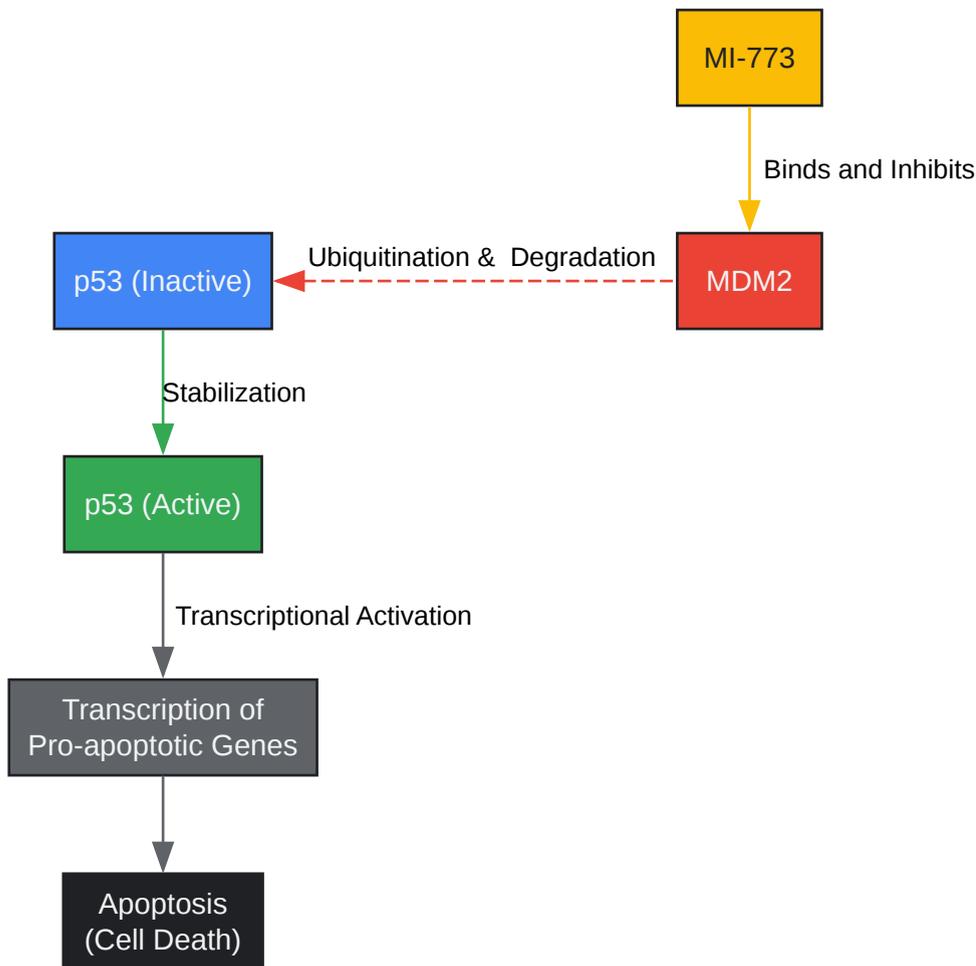
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Mechanism of Action

MI-773 functions by binding to MDM2, blocking its interaction with the tumor suppressor p53. Under normal conditions, MDM2 binds to p53 and targets it for proteasomal degradation, keeping p53 levels low. By inhibiting this interaction, **MI-773** stabilizes p53, leading to its accumulation and activation of downstream transcriptional programs that result in cell cycle arrest and apoptosis [1] [2] [3]. The diagram below illustrates this core mechanism.

MI-773 Inhibits the MDM2-p53 Interaction to Activate Apoptosis



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MI-773 blocks MDM2, stabilizing p53 to trigger apoptosis.

Stabilized p53 transactivates genes critical for apoptosis, including **PUMA**, **NOXA**, **BAX**, and **p21** [2] [4]. This leads to mitochondrial outer membrane permeabilization and activation of the caspase cascade, executing cell death [4].

Quantitative Antitumor Efficacy

The following tables summarize the anti-proliferative and pro-apoptotic effects of **MI-773** across various experimental models.

Table 1: In Vitro Anti-proliferative Activity of MI-773 (IC₅₀) in Human Cancer Cell Lines [3]

Tumor Type	TP53 Status	IC ₅₀ Range (µM)	Notes
Neuroblastoma (e.g., IMR-32, SH-SY5Y)	Wild-type	~0.5 - 5.0 µM [1] [2]	Dose- and time-dependent effect [2].
Leukemia & Lymphoma	Predominantly Wild-type	Sub-micromolar [3]	Among the most sensitive tumor types [3].
Melanoma, Sarcoma, Renal Cancer	Predominantly Wild-type	< 1 µM (Highly sensitive subset) [3]	15% of 274 cell lines were highly sensitive (IC ₅₀ < 1 µM) [3].
p53 Mutant (e.g., SK-N-AS)	Mutant	> 10 µM (Resistant) [2]	Significantly resistant to MI-773 [2] [3].

Table 2: Functional Consequences of MI-773 Treatment in Wild-type p53 Models

Experimental Model	Phenotypic Outcome	Key Molecular Changes
Neuroblastoma Cell Lines (IMR-32, SH-SY5Y) [1]	Cell cycle arrest (G1/S, G2/M), induced apoptosis, suppressed colony formation.	Accumulation of p53; increased p21, PUMA, BAX; cleavage of PARP and Caspase-3 [1] [2].
In Vivo Orthotopic Neuroblastoma Model (SH-SY5Y) [2]	Induction of apoptosis in tumor cells.	Increased levels of p53, MDM2, p21, BAX, PUMA; cleavage of PARP and Caspase-3 in harvested tumors [2].
Combination with Doxorubicin in NB cell lines [2]	Augmented cytotoxic effect, overcame chemo-resistance in LA-N-6 cells.	Enhanced Dox-induced p53 pathway activation and PARP/Caspase-3 cleavage [2].

Key Experimental Protocols

To evaluate the efficacy of **MI-773** in a research setting, the following key methodologies have been employed.

1. Cell Viability and Proliferation Assay (CCK-8 Assay) [1]

- **Purpose:** To determine the inhibitory effect of **MI-773** on cell viability and calculate the IC₅₀ value.
- **Procedure:**
 - **Seed cells:** Plate cells (e.g., 2×10^4 cells/well for a 96-well plate) and allow them to adhere overnight.
 - **Treat with compound:** Expose cells to a concentration gradient of **MI-773** (e.g., 0.05–20 μM) for a set period (e.g., 24 h). A control group should be treated with an equivalent volume of DMSO.
 - **Incubate with reagent:** Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for approximately 2 hours.
 - **Measure absorbance:** Read the absorbance at 450 nm using a multi-well spectrophotometer.
 - **Analyze data:** Calculate the relative survival rates and IC₅₀ values using appropriate software (e.g., GraphPad Prism).

2. Analysis of Apoptosis by Flow Cytometry [1]

- **Purpose:** To quantify the percentage of cells undergoing apoptosis after **MI-773** treatment.
- **Procedure:**
 - **Treat and harvest:** Treat cells (e.g., 1×10^5 cells/well in a 6-well plate) with **MI-773** for 48 hours. Collect both adherent and floating cells.
 - **Wash and stain:** Wash cells with cold PBS. Resuspend the cell pellet in a binding buffer containing **FITC-conjugated Annexin V** and **Propidium Iodide (PI)**. Incubate for 15-20 minutes in the dark.
 - **Analyze by flow cytometry:** Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).

3. Colony Formation Assay [1] [2]

- **Purpose:** To assess the long-term clonogenic survival and proliferative capacity of cancer cells after drug treatment.
- **Procedure:**
 - **Seed cells at low density:** Plate a low number of cells (e.g., 2×10^3 cells/well for a 6-well plate).
 - **Treat with compound:** After 24 hours, add serial concentrations of **MI-773**. Refresh the drug-containing medium every few days.
 - **Incubate:** Culture the cells for 1-2 weeks until visible colonies form in the control wells.
 - **Fix and stain:** Aspirate the medium, fix cells with 100% methanol for 15 minutes, and stain with **Giemsa** or crystal violet solution for at least 1 hour.
 - **Count colonies:** Wash, air-dry, and manually count the number of colonies (typically defined as clusters >50 cells or >1 mm in diameter).

4. Western Blotting for Pathway Analysis [1] [2]

- **Purpose:** To detect changes in protein expression and activation within the p53 pathway.
- **Procedure:**
 - **Cell lysis:** Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - **Protein quantification:** Determine protein concentration using a Bradford or BCA assay.
 - **Gel electrophoresis:** Separate equal amounts of protein by SDS-PAGE.
 - **Membrane transfer:** Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
 - **Blocking and antibody incubation:** Block the membrane with 5% non-fat milk, then incubate with specific primary antibodies (e.g., against **p53, p21, MDM2, BAX, PUMA, Cleaved Caspase-3, Cleaved PARP**) overnight at 4°C.
 - **Detection:** Incubate with an HRP-conjugated secondary antibody and visualize the bands using enhanced chemiluminescence (ECL) substrate.

Therapeutic Potential and Biomarkers

MI-773 demonstrates significant potential as a targeted therapy, particularly in combination regimens.

- **Candidate Tumors:** It is most effective against tumors retaining wild-type TP53, with notable activity in neuroblastoma, acute myeloid leukemia (AML), lymphoma, melanoma, sarcoma, and renal and gastric cancers [2] [3].
- **Predictive Biomarkers:** The primary biomarker for **MI-773** sensitivity is **wild-type TP53 status** [3]. An **11-gene expression signature** related to the p53 pathway can also reliably predict sensitivity or resistance [3].
- **Combination Therapy:** **MI-773** synergizes with chemotherapy agents like doxorubicin, enhancing cytotoxic effects and overcoming inherent chemoresistance in models like the LA-N-6 neuroblastoma cell line [2].

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